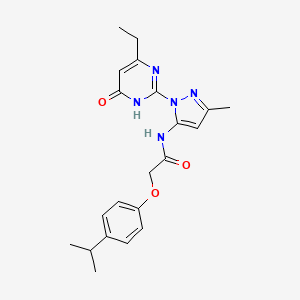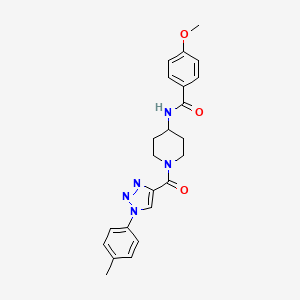![molecular formula C6H7BrN2O2S B2589164 5-溴甲基-[1,2,3]噻二唑-4-羧酸乙酯 CAS No. 80022-72-6](/img/structure/B2589164.png)
5-溴甲基-[1,2,3]噻二唑-4-羧酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-bromomethyl-[1,2,3]thiadiazole-4-carboxylate is a chemical compound with the molecular formula C6H7BrN2O2S . It has a molecular weight of 251.1 .
Synthesis Analysis
The compound can be synthesized under Hurd–Mori and Vilsmeier–Haack reaction conditions based on (het)aroylhydrazones of ethyl pyruvates . The reaction of ethyl pyruvate hydrazones with an excess of thionyl chloride at room temperature for 1 hour results in the formation of thiadiazole-4-carboxylate . Increasing the reaction time to 24 hours leads to the formation of thiadiazole-4-carboxylate in higher yield .Molecular Structure Analysis
The InChI code for Ethyl 5-bromomethyl-[1,2,3]thiadiazole-4-carboxylate is 1S/C6H7BrN2O2S/c1-2-11-6(10)5-4(3-7)12-9-8-5/h2-3H2,1H3 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can react with ethyl pyruvate hydrazones in the presence of thionyl chloride to form thiadiazole-4-carboxylate . It can also react with phosphoryl trichloride to form ethyl 4-formyl-1H-pyrazole-3-carboxylate .Physical And Chemical Properties Analysis
Ethyl 5-bromomethyl-[1,2,3]thiadiazole-4-carboxylate is a powder that is stored at -10°C . The compound has a molecular weight of 251.1 .科学研究应用
化学合成
5-溴甲基-[1,2,3]噻二唑-4-羧酸乙酯是有机合成中重要的中间体。 它在构建噻二唑环方面特别有用,噻二唑环是各种化学化合物的核心结构 。 该化合物中的溴甲基作为良好的离去基团,可以进行随后的亲核取代反应,从而产生各种各样的产物 。
农业 - 除草剂开发
在农业领域,该化合物因其在开发新型除草剂方面的潜在用途而受到关注。 其噻二唑核心已知可抑制支链氨基酸生物合成途径中的关键酶,这些酶对植物生长至关重要 。这种抑制可以导致具有新的作用方式的除草剂的开发,为现有产品提供替代方案并有助于控制除草剂抗性。
材料科学 - 聚合物改性
在材料科学中,5-溴甲基-[1,2,3]噻二唑-4-羧酸乙酯可用于改性聚合物。 将噻二唑单元引入聚合物可以增强其热稳定性,并可能引入新的功能,例如荧光或导电性 。
环境科学 - 污染物降解
该化合物的衍生物已被探索用于环境科学,特别是在污染物降解中。 噻二唑环的反应性可以促进有害化学物质的分解,使其成为环境清理操作的候选物质 。
生物化学 - 酶抑制研究
在生物化学中,该化合物作为研究酶抑制的工具。 它与各种酶相互作用的能力使研究人员能够了解作用机制,并设计出能够调节生物系统中酶活性的抑制剂 。
药理学 - 药物设计
最后,在药理学中,5-溴甲基-[1,2,3]噻二唑-4-羧酸乙酯是具有潜在治疗应用的分子合成中的前体。 它的结构是创建可能用作抗肿瘤、抗菌或神经保护剂的化合物的起点 。
安全和危害
作用机制
Target of Action
Ethyl 5-bromomethyl-[1,2,3]thiadiazole-4-carboxylate is a bioactive nitrogen-containing heterocycle Similar compounds have been found to inhibit key enzymes in the biosynthesis pathway of branched chain amino acids .
Mode of Action
It is known that similar compounds interact with their targets by inhibiting key enzymes in the biosynthesis pathway of branched chain amino acids .
Biochemical Pathways
Ethyl 5-bromomethyl-[1,2,3]thiadiazole-4-carboxylate likely affects the biosynthesis pathway of branched chain amino acids, given the observed activity of similar compounds
生化分析
Biochemical Properties
Ethyl 5-bromomethyl-[1,2,3]thiadiazole-4-carboxylate plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with certain enzymes involved in metabolic pathways, influencing their activity and thereby affecting the overall biochemical reactions . The nature of these interactions often involves the binding of the compound to the active sites of enzymes, leading to either inhibition or activation of the enzyme’s function.
Cellular Effects
The effects of Ethyl 5-bromomethyl-[1,2,3]thiadiazole-4-carboxylate on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to modulate signaling pathways that are crucial for cell growth and differentiation. Additionally, it can alter gene expression patterns, leading to changes in the production of proteins that are vital for cellular functions.
Molecular Mechanism
At the molecular level, Ethyl 5-bromomethyl-[1,2,3]thiadiazole-4-carboxylate exerts its effects through specific binding interactions with biomolecules . It can bind to enzymes, leading to their inhibition or activation. This binding often involves the formation of covalent bonds with the active sites of the enzymes. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 5-bromomethyl-[1,2,3]thiadiazole-4-carboxylate change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that while the compound is relatively stable under certain conditions, it can degrade over time, leading to a decrease in its effectiveness. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular functions, including alterations in metabolic activities and gene expression patterns.
Dosage Effects in Animal Models
The effects of Ethyl 5-bromomethyl-[1,2,3]thiadiazole-4-carboxylate vary with different dosages in animal models . At lower doses, the compound may exhibit beneficial effects, such as enhancing certain metabolic pathways or modulating gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal cellular functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
Ethyl 5-bromomethyl-[1,2,3]thiadiazole-4-carboxylate is involved in various metabolic pathways . It interacts with enzymes and cofactors that are crucial for metabolic processes, influencing metabolic flux and metabolite levels. For instance, this compound can modulate the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby affecting the overall metabolic balance within cells.
Transport and Distribution
The transport and distribution of Ethyl 5-bromomethyl-[1,2,3]thiadiazole-4-carboxylate within cells and tissues are essential for its activity . This compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cells, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also influence its overall effectiveness and potential side effects.
Subcellular Localization
The subcellular localization of Ethyl 5-bromomethyl-[1,2,3]thiadiazole-4-carboxylate is a key factor in its activity and function . This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can affect metabolic processes.
属性
IUPAC Name |
ethyl 5-(bromomethyl)thiadiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2S/c1-2-11-6(10)5-4(3-7)12-9-8-5/h2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYRMQVQMKSYJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SN=N1)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80022-72-6 |
Source


|
| Record name | ethyl 5-(bromomethyl)-1,2,3-thiadiazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-tert-butyl 6-ethyl hexahydrofuro[3,2-b]pyridine-4,6(2H)-dicarboxylate](/img/structure/B2589081.png)



![2-Fluoro[1,1'-biphenyl]-4-yl 4-methoxybenzenesulfonate](/img/structure/B2589088.png)

![3-Hydroxy-8lambda6-thiabicyclo[3.2.1]octane-8,8-dione](/img/structure/B2589090.png)

![1-[4-[(6-Methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2589095.png)


![N-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N'-phenylbenzene-1,4-diamine](/img/structure/B2589101.png)
![4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid](/img/structure/B2589103.png)
![4-phenyl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide](/img/structure/B2589104.png)